molecular formula C20H19N5OS2 B2997423 1-(thiophen-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide CAS No. 1904020-23-0

1-(thiophen-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2997423
CAS No.: 1904020-23-0
M. Wt: 409.53
InChI Key: HZTOGNUDUJSXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyridazine derivative featuring dual thiophene substituents at the 1- and 6-positions of the cyclopentanecarboxamide and triazolopyridazine moieties, respectively. Its molecular formula is C₂₀H₁₇N₅O₂S₂, with a molecular weight of 427.5 g/mol.

Properties

IUPAC Name

1-thiophen-2-yl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS2/c26-19(20(9-1-2-10-20)16-6-4-12-28-16)21-13-18-23-22-17-8-7-14(24-25(17)18)15-5-3-11-27-15/h3-8,11-12H,1-2,9-10,13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTOGNUDUJSXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(thiophen-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure

The compound features a thiophene ring, a triazolo-pyridazine moiety, and a cyclopentanecarboxamide group. This unique combination suggests a diverse range of interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in critical biochemical pathways. These include:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in DNA repair mechanisms, similar to other compounds targeting Poly (ADP-ribose) polymerases (PARPs) and other kinases involved in cancer progression .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, likely due to the presence of the thiophene and triazole rings, which are known for their roles in various antimicrobial agents .

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Triazole Derivatives : Many derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Mechanistic Insights : The inhibition of specific kinases involved in cell cycle regulation and DNA damage response pathways has been observed in related compounds .

Antimicrobial Properties

The compound's potential as an antimicrobial agent is supported by:

  • Broad-Spectrum Activity : Similar thiophene-containing compounds have demonstrated effectiveness against bacteria and fungi .
  • Case Studies : In vitro studies have shown that derivatives can inhibit the growth of pathogenic microorganisms, suggesting a promising avenue for further research.

Data Tables

Biological Activity Mechanism Reference
AnticancerInhibition of PARP and kinases
AntimicrobialDisruption of microbial cell walls
Anti-inflammatoryInhibition of COX enzymes

Case Studies

  • Anticancer Efficacy : A study on triazole derivatives showed that compounds similar to the target compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for therapeutic use .
  • Microbial Inhibition : Research involving thiophene derivatives revealed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, emphasizing their potential as broad-spectrum antimicrobials .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Physicochemical Properties

The compound is compared to two analogs with modified substituents (Table 1):

Property Target Compound Analog 1 (N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide) Analog 2 (1-(4-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide)
Molecular Formula C₂₀H₁₇N₅O₂S₂ C₁₈H₂₁N₅O₂S C₁₇H₁₉ClN₄OS
Molecular Weight (g/mol) 427.5 371.5 362.9
Substituents Dual thiophene groups Ethoxy group at triazolopyridazine; single thiophene Chlorophenyl group; thiazin ring
Key Structural Features Enhanced aromaticity due to dual thiophenes Reduced steric bulk (ethoxy vs. thiophene) Chlorine atom introduces electronegativity; thiazin adds ring strain

Bioactivity and Pharmacological Implications

  • Target Compound: The dual thiophene groups likely improve membrane permeability and target engagement compared to analogs with smaller substituents (e.g., ethoxy).
  • Analog 1 : The ethoxy group may reduce metabolic stability compared to thiophene, as ethers are prone to oxidative degradation. This could limit its in vivo efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the triazolo[4,3-b]pyridazine core in this compound?

  • The triazolo[4,3-b]pyridazine scaffold can be synthesized via cyclization reactions using hydrazine derivatives or palladium-catalyzed reductive cyclization of nitro precursors. For example, hydrazine hydrate reacts with acid chlorides to form hydrazides, which cyclize under thermal or catalytic conditions (e.g., Pd/CO systems) to yield the triazole ring . Reaction optimization (temperature, solvent, catalyst loading) is critical to minimize by-products and improve yields.

Q. What characterization techniques are essential for verifying the structure of this compound?

  • Key methods include:

  • IR spectroscopy : To confirm functional groups (e.g., C=O at ~1650 cm⁻¹, C-S-C in thiophene at ~650 cm⁻¹) .
  • NMR (¹H/¹³C) : To resolve the chemical environment of thiophene protons (δ 6.8–7.5 ppm), cyclopentane carboxamide protons, and triazole/pyridazine ring protons .
  • Mass spectrometry : To validate molecular weight (e.g., M⁺ peaks) and fragmentation patterns .
    • Cross-validation with computational tools (e.g., InChI/SMILES in PubChem ) ensures structural accuracy.

Q. How can researchers mitigate low yields during the coupling of thiophene derivatives to the triazolopyridazine scaffold?

  • Low yields often arise from steric hindrance or electron-deficient thiophene rings. Strategies include:

  • Activating thiophene via electron-donating groups (e.g., methyl) to enhance nucleophilic substitution .
  • Using coupling agents like EDCI/HOBt in amide bond formation .
  • Optimizing solvent polarity (e.g., DMF for polar intermediates) and reaction time .

Advanced Research Questions

Q. How does the electronic configuration of thiophene substituents influence the compound’s reactivity in cross-coupling reactions?

  • Thiophene’s electron-rich π-system facilitates electrophilic substitution, but electron-withdrawing groups (e.g., carbonyl) can deactivate the ring. Computational studies (DFT) predict reactive sites, while Hammett parameters quantify substituent effects. For example, 2-thienyl groups enhance conjugation, stabilizing intermediates in Suzuki-Miyaura couplings .

Q. What methodologies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Discrepancies may stem from metabolic instability or poor bioavailability. Approaches include:

  • Prodrug modification : Introducing hydrolyzable groups (e.g., esters) to improve permeability .
  • Pharmacokinetic profiling : Assessing plasma stability, protein binding, and CYP450 interactions .
  • Structure-activity relationship (SAR) studies : Systematically varying substituents (e.g., cyclopentane vs. cyclohexane) to isolate bioactive conformers .

Q. How can regioselectivity challenges in alkylation or sulfonation of the triazole ring be addressed?

  • Regioselectivity is controlled by steric and electronic factors. For alkylation:

  • Bulky bases (e.g., LDA) favor less hindered nitrogen sites .
  • Solvent effects (e.g., THF vs. DMSO) modulate transition-state stability .
    • Computational tools (e.g., molecular electrostatic potential maps) predict reactive sites .

Q. What advanced spectroscopic techniques clarify ambiguous nuclear Overhauser effect (NOE) signals in NOESY experiments?

  • Selective 1D-NOE : Isolates specific proton interactions in crowded spectra.
  • Variable-temperature NMR : Reduces signal overlap by altering conformational dynamics .
  • Cryoprobes : Enhance sensitivity for low-concentration intermediates .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to screen catalysts, solvents, and temperatures systematically .
  • Data Validation : Cross-reference spectral data with databases (e.g., PubChem ) and synthetic controls .
  • Computational Integration : Employ DFT calculations (e.g., Gaussian) to predict reaction pathways and transition states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.